N-(5-(2,4-二甲氧基苯基)-1,3,4-恶二唑-2-基)-3-((4-氟苯基)磺酰基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

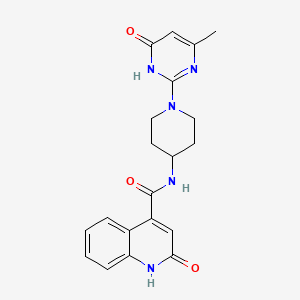

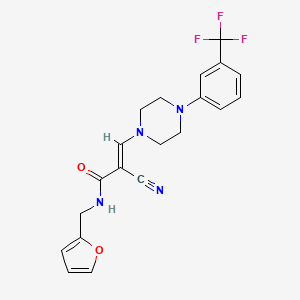

The compound "N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" is a novel molecule that appears to incorporate several pharmacophoric elements, such as the 1,3,4-oxadiazole ring and sulfonyl group, which are known to contribute to various biological activities. The presence of dimethoxyphenyl and fluorophenyl groups suggests potential interactions with biological targets, possibly through hydrogen bonding and fluorine's unique electronic effects.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been reported, where the structures of the synthesized compounds were confirmed using various spectroscopic methods, including NMR and mass spectroscopy . The synthesis typically involves the formation of the sulfonamide linkage and the incorporation of the oxadiazole ring, which is a common scaffold in medicinal chemistry due to its stability and bioactivity.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using NMR spectroscopy, which provides detailed information about the chemical environment of the protons and carbons. The presence of fluorine atoms can affect the chemical shifts and splitting patterns observed in NMR spectra, as seen in related compounds . The oxadiazole ring is a heterocyclic moiety that can engage in electronic interactions, potentially affecting the molecule's binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including interactions with nucleophilic side chains of proteins. For instance, N-ethyl-5-phenylisoxazolium-3′-sulfonate, a related compound, can react with nucleophiles to form stable enamine adducts, which can be used as a spectrophotometric probe for certain amino acid residues . This reactivity suggests that the compound may also interact with biological macromolecules in a similar fashion.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the solvatofluorochromic properties of oxadiazole derivatives have been studied, revealing that these compounds can act as fluorescent probes due to their effective luminescence in the near ultraviolet and violet spectral ranges . The presence of electron-donating or withdrawing groups can significantly affect their fluorescence properties, indicating that the dimethoxyphenyl and fluorophenyl groups in the compound of interest may confer similar properties.

科学研究应用

阿尔茨海默病研究

研究表明,作为该化合物关键组分的 1,3,4-恶二唑衍生物有潜力作为阿尔茨海默病治疗的候选药物。一系列 N-取代衍生物已被合成并评估了对乙酰胆碱酯酶的酶抑制活性,乙酰胆碱酯酶是阿尔茨海默病病理学中的关键酶。还评估了这些化合物的溶血活性以评估其安全性概况 (Rehman 等人,2018)。

聚合物化学

该化合物的结构成分,特别是 1,3,4-恶二唑,被用于聚合物化学中。例如,它们被掺入磺化的聚(芳基醚砜)中以制造燃料电池膜。这些膜表现出优异的热、尺寸和氧化稳定性,在中高温燃料电池应用中具有显着潜力 (Xu 等人,2013)。

抗菌特性

一些 1,3,4-恶二唑衍生物已显示出有希望的抗菌活性。例如,含有 1,3,4-恶二唑部分的砜衍生物对水稻细菌性叶枯病(一种重要的农业问题)有效。这些化合物还显示出增强植物对细菌感染的抵抗力的能力 (Shi 等人,2015)。

抗癌特性

一些 1,3,4-恶二唑衍生物,特别是那些含有生物活性 3,4-二甲氧基苯基部分的衍生物,已被发现可抑制血管内皮生长因子受体 (VEGFR)-2,这是癌症治疗中的一个关键靶点。这些化合物已显示出作为各种癌细胞系中抗癌剂的潜力 (Ghorab 等人,2016)。

质子交换膜中的应用

1,3,4-恶二唑衍生物已被合成并用于为燃料电池制造质子交换膜。这些膜已表现出良好的成膜性能和在极性非质子溶剂中的溶解性,使其适用于高性能聚合物应用 (Jin & Zhu,2018)。

属性

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O6S/c1-27-13-5-8-15(16(11-13)28-2)18-22-23-19(29-18)21-17(24)9-10-30(25,26)14-6-3-12(20)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTXPJUVAHCFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)

![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

methanone](/img/structure/B2503964.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)